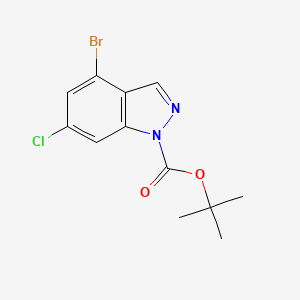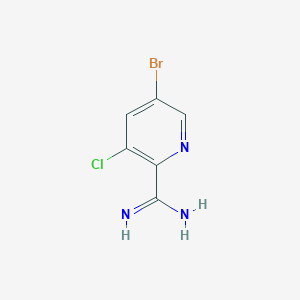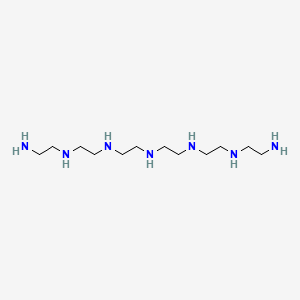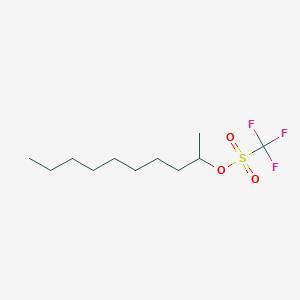
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch reaction, which is a multi-component reaction that forms thiazole derivatives. The reaction involves the condensation of a β-ketoester, an aldehyde, and a thiourea in the presence of a catalyst. The specific conditions for synthesizing this compound include:
Reactants: α-bromoketone, thiourea, and pyrazine.
Catalyst: Often a base such as potassium carbonate.
Solvent: Aqueous or organic solvents like ethanol.
Temperature: Typically carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiazole and pyrazine derivatives.
科学研究应用
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazine ring can interact with nucleic acids and proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, known for their antimicrobial properties.
Uniqueness
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
分子式 |
C8H8N4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
N-methyl-4-pyrazin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-9-8-12-7(5-13-8)6-4-10-2-3-11-6/h2-5H,1H3,(H,9,12) |
InChI 键 |
GJFYOMRWNHSPSJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=CS1)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)



![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)







![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
